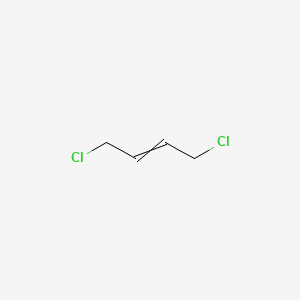

trans-1,4-Dichloro-2-butene

Description

Stereochemical Significance and Isomeric Behavior in Chemical Transformations

The geometry of trans-1,4-dichloro-2-butene (B41546) significantly influences its reactivity and the stereochemistry of its products. The trans configuration, where the two chlorine atoms are on opposite sides of the double bond, is generally more stable than its cis-isomer due to reduced steric hindrance. vaia.com This stability affects the conditions required for its reactions and the distribution of products in stereoselective syntheses.

The distinction between cis and trans isomers is crucial in various chemical transformations. For instance, in cycloaddition reactions, the stereochemistry of the starting alkene directly controls the stereochemistry of the resulting cycloadducts. researchgate.net The trans isomer will lead to products with a different spatial arrangement of substituents compared to those derived from the cis isomer. This principle is fundamental in asymmetric synthesis, where precise control over stereoisomers is essential.

The isomeric purity of 1,4-dichloro-2-butene is a critical factor in industrial processes. For example, in the production of chloroprene, a monomer for synthetic rubbers, a mixture of cis- and this compound is initially formed. wikipedia.org This mixture often undergoes isomerization to yield the desired isomer for subsequent reaction steps. wikipedia.org

Role as a Versatile Intermediate in Contemporary Synthetic Strategies

This compound is a valuable and versatile building block in organic synthesis, serving as a precursor to a wide array of more complex molecules. guidechem.com Its bifunctional nature, with two reactive C-Cl bonds, allows for a variety of nucleophilic substitution and elimination reactions.

A significant application of this compound is in the synthesis of adiponitrile, a key intermediate in the production of nylon-6,6. hachettelearning.comchinesechemsoc.orgelementalchemistry.ine3s-conferences.org The process typically involves the reaction of 1,4-dichloro-2-butene with sodium cyanide to form 1,4-dicyano-2-butene (B72079), which is then hydrogenated to adiponitrile. chinesechemsoc.orgjuniperpublishers.com

Furthermore, this compound is utilized in the synthesis of various heterocyclic compounds. It can react with different nucleophiles to construct ring systems, which are prevalent in pharmaceuticals and agrochemicals. arabjchem.org For example, it has been used in the synthesis of bis-thiosemicarbazones and subsequently 1,3-thiazole derivatives. arabjchem.org It is also a starting material for producing 1,4-butanediol (B3395766) and tetrahydrofuran (B95107). nih.govepa.govchemodex.com

The compound also participates in polymerization reactions. For instance, it can be chlorinated to produce meso-1,2,3,4-tetrachlorobutane, a precursor for 2,3-dichloro-1,3-butadiene, which can then be polymerized. google.com Its role extends to the synthesis of natural products and their analogues, such as in the total synthesis of the poriferic natural product sceptrin, where the (E)-isomer is a key starting material. wikipedia.org

The reactivity of the chlorine atoms in this compound allows for its use in cycloaddition reactions to form complex cyclic structures. researchgate.net These reactions are often highly stereoselective, making it a valuable tool for constructing molecules with defined three-dimensional architectures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol wikipedia.org |

| Appearance | Colorless to light yellow liquid smolecule.com |

| Melting Point | 1-3 °C guidechem.com |

| Boiling Point | 155.5 °C at 760 mmHg smolecule.com |

| Density | 1.183 g/mL at 25 °C sigmaaldrich.com |

| Solubility | Insoluble in water; soluble in chloroform (B151607), ethyl acetate (B1210297) smolecule.com |

| Refractive Index | n20/D 1.488 sigmaaldrich.com |

Table 2: Selected Research Findings on the Applications of this compound

| Research Area | Brief Description of Finding |

| Nylon Precursor Synthesis | Serves as an intermediate in the production of adiponitrile, a key component for nylon. The process involves nucleophilic substitution with cyanide followed by hydrogenation. hachettelearning.comchinesechemsoc.orgelementalchemistry.ine3s-conferences.org |

| Heterocyclic Synthesis | Used as a starting material for various heterocycles, including 1,3-thiazoles and tetrahydrofuran derivatives, through reactions with appropriate nucleophiles. arabjchem.orgepa.govchemodex.com |

| Polymer Chemistry | Can be chlorinated to meso-1,2,3,4-tetrachlorobutane, a monomer precursor for specialty polymers. google.com |

| Natural Product Synthesis | The (E)-isomer is a starting material in the total synthesis of sceptrin, a marine natural product. wikipedia.org |

| Cycloaddition Reactions | Participates in stereoselective [3+2] cycloaddition reactions with nitrones to afford complex, enantiopure pyrrolidine (B122466) derivatives. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C4H6Cl2 |

|---|---|

Molecular Weight |

124.99 g/mol |

IUPAC Name |

1,4-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2 |

InChI Key |

FQDIANVAWVHZIR-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCCl)Cl |

boiling_point |

313 °F at 760 mmHg (USCG, 1999) 158 °C |

Color/Form |

Colorless liquid |

density |

1.112 at 68 °F (USCG, 1999) 1.1858 Density: 1.183 (technical grade mixture) of cis and trans isomers. |

melting_point |

-54 °F (USCG, 1999) 3.5 °C |

physical_description |

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals. Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS] |

solubility |

Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol. Soluble in ether. Water solubility = 580 mg/l at 25 °C |

vapor_pressure |

3.0 [mmHg] Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture 3 mm Hg @ 25 °C |

Origin of Product |

United States |

Synthetic Methodologies and Process Development

Industrial-Scale Synthesis Pathways

The primary industrial route to 1,4-dichloro-2-butene involves the direct chlorination of 1,3-butadiene (B125203). e3s-conferences.org This process yields a mixture of isomers, namely 3,4-dichloro-1-butene (B1205564) and the cis and trans isomers of 1,4-dichloro-2-butene. juniperpublishers.com Subsequently, the less desired isomer, 3,4-dichloro-1-butene, can be converted to the 1,4-dichloro-2-butene isomers through catalytic isomerization. jcsp.org.pkwikipedia.orgecoinvent.org

The addition of chlorine to 1,3-butadiene is a foundational step in producing dichlorobutene (B78561) isomers. guidechem.com This reaction can be performed in either the vapor or liquid phase, with each method offering distinct process conditions and outcomes. ecoinvent.orggoogle.com

Vapor-Phase Chlorination: This is a common commercial method where 1,3-butadiene is chlorinated at high temperatures. google.comnih.gov The process typically operates at temperatures between 250°C and 350°C. juniperpublishers.comnih.gov It is a free-radical process that requires a large excess of butadiene to be recycled to suppress the formation of by-products. juniperpublishers.comgoogle.com Yields of dichlorobutenes as high as 93% have been reported under these conditions. nih.gov At a lower temperature of 250°C and with butadiene conversions of 10-25%, selectivity to the dichlorobutene mixture can range from 85-95%. juniperpublishers.com

Liquid-Phase Chlorination: An alternative approach involves the chlorination of 1,3-butadiene in the liquid phase within an evaporatively cooled reactor. google.com This method is conducted at significantly lower temperatures, typically between 25°C and 100°C, with a preferred range of 40°C to 60°C. google.com The reaction is carried out in a solvent, such as butane, pentane, or specific fluorinated solvents. google.com A key advantage of the liquid-phase process is the reduction in by-products and a corresponding increase in the yield of the desired dichlorobutenes to levels significantly above the 91% often seen in vapor-phase processes. google.com The heat of reaction is managed by the vaporization of the solvent and unreacted 1,3-butadiene, which are then condensed and returned to the reactor. google.com

The chlorination of 1,3-butadiene inherently produces a mixture of isomers, and controlling the distribution is critical for industrial applications. The initial reaction produces both 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, with a typical ratio reported as 40:60. guidechem.com Another source indicates the mixture contains about 65% cis- and trans-1,4-dichloro-2-butene (B41546) and 35% 3,4-dichloro-1-butene. google.com

The distribution of these isomers can be manipulated by establishing a thermal equilibrium. nih.govsmolecule.com When the isomeric mixture is heated, particularly in the presence of a catalyst, the composition shifts. In a liquid mixture held at 100°C with a catalyst, the equilibrium favors the trans-1,4-isomer. smolecule.com The resulting distribution is approximately 72% this compound, 7% cis-1,4-dichloro-2-butene (B23561), and 21% 3,4-dichloro-1-butene. smolecule.com

The composition of the vapor phase above this equilibrated liquid is different due to the varying boiling points of the isomers, containing 52% of the 3,4-isomer, 42% of the trans-1,4-isomer, and 6% of the cis-1,4-isomer. smolecule.com This difference allows for the separation of the lower-boiling 3,4-dichloro-1-butene via distillation. nih.govgoogle.com In liquid-phase chlorination, the addition of a chlorination catalyst can enhance isomer selectivity, while free-radical inhibitors can be used to minimize unwanted side reactions. google.com

| Isomer | Liquid Phase Composition (%) | Vapor Phase Composition (%) |

|---|---|---|

| This compound | 72 | 42 |

| cis-1,4-Dichloro-2-butene | 7 | 6 |

| 3,4-Dichloro-1-butene | 21 | 52 |

The interconversion of dichlorobutene isomers is a vital industrial process, allowing for the transformation of 3,4-dichloro-1-butene into the more commercially valuable 1,4-dichloro-2-butene, and vice versa. guidechem.comgoogle.com This isomerization is typically achieved by heating the mixture in the presence of a catalyst. globallcadataaccess.org Both heterogeneous and homogeneous catalytic systems have been developed for this purpose.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in industrial settings, including lower corrosion rates, safer handling, and ease of catalyst regeneration and recycling. lew.rojcsp.org.pk For the isomerization of dichlorobutenes, solid acid catalysts have proven effective.

Detailed research has been conducted on iron oxides supported on silica (B1680970) or titania.

Fe₂O₃/SiO₂: A solid acid catalyst comprising 5 wt.% ferric oxide on a silica support has demonstrated high activity in converting 3,4-dichloro-1-butene to 1,4-dichloro-2-butene. lew.ro The kinetics of this reaction were studied in the temperature range of 70-100°C. lew.ro

Fe₂O₃/TiO₂: Similarly, a catalyst of ferric oxide supported on titania is effective for the same isomerization process. jcsp.org.pkresearchgate.net Studies have investigated its reactivity in a temperature range of 60-90°C, confirming high catalytic activity. jcsp.org.pkresearchgate.net

These catalysts are typically prepared using the support saturation method, where the support material is heated in an iron (III) chloride solution. lew.rojcsp.org.pk

| Catalyst System | Support | Active Component | Temperature Range (°C) | Source(s) |

|---|---|---|---|---|

| Fe₂O₃/SiO₂ | Silica (SiO₂) | Ferric Oxide (Fe₂O₃) | 70-100 | lew.ro |

| Fe₂O₃/TiO₂ | Titania (TiO₂) | Ferric Oxide (Fe₂O₃) | 60-90 | jcsp.org.pkresearchgate.net |

Homogeneous catalysts, which operate in the same phase as the reactants, have a long history in dichlorobutene isomerization. lew.rojcsp.org.pk Transition metal complexes are particularly common.

Copper-Based Catalysts: Copper salts and their complexes are widely used, often in conjunction with various additives to enhance reaction rates. google.comgoogle.com These additives can include amides, dinitriles, nitroanilines, and organic phosphorus compounds. google.com

Iron-Based Catalysts: Iron compounds are also effective homogeneous catalysts. Iron(III) chloride can be used to isomerize 3,4-dichloro-1-butene to its 1,4-counterpart. google.com More complex organometallic catalysts, such as iron-cyclopentadienyl derivatives with the general formula CpFe(CO)₂X (where X is a halide), have been shown to effectively catalyze the isomerization in either direction. google.comsmolecule.com Iron (III) carboxylate salts have also been patented for this purpose. google.com

These catalytic systems provide a flexible means to control the isomeric composition of the dichlorobutene mixture, tailoring the output to meet the demands for different downstream chemical syntheses. google.com

Isomerization of 3,4-Dichloro-1-butene

Reaction Conditions and Kinetic Parameters for Isomerization

The isomerization of dichlorobutene isomers is a critical process, often involving the conversion of 3,4-dichloro-1-butene to the more stable 1,4-dichloro-2-butene. This reaction can be catalyzed by various agents, with reaction conditions significantly influencing the isomeric ratio and yield.

Studies have shown that iron-cyclopentadienyl complexes, such as CpFe(CO)₂X, can catalyze the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene at 123°C, achieving over 90% conversion. smolecule.com While this specific study focuses on the reverse reaction, it highlights the dynamic equilibrium between these isomers.

A more targeted investigation into the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene utilized a Fe₂O₃/TiO₂ solid acid catalyst. jcsp.org.pk This heterogeneous catalyst demonstrated high activity in the temperature range of 60-90°C. jcsp.org.pk The study focused on the kinetics and activation parameters, revealing that the rate of isomerization increases with temperature. jcsp.org.pk The primary product of this isomerization is the trans-isomer due to steric factors; the anti-periplanar transition state minimizes non-bonding interactions between the chlorine substituents, a preference supported by Density Functional Theory (DFT) calculations showing a 5.2 kcal/mol energy preference for the trans pathway over the cis. smolecule.comjcsp.org.pk

Lewis acids like aluminum chloride (AlCl₃) are also effective in catalyzing the isomerization. For instance, heating this compound with 5 mol% AlCl₃ at 80°C for 12 hours can lead to a 65% conversion to the cis-isomer, proceeding through a carbocation intermediate. This demonstrates the reversibility of the isomerization and the ability to control the isomeric composition through catalyst selection and reaction conditions.

Table 1: Catalyst Systems and Conditions for Dichlorobutene Isomerization

| Catalyst System | Substrate | Product(s) | Temperature (°C) | Key Findings | Reference |

| CpFe(CO)₂X | 1,4-dichloro-2-butene | 3,4-dichloro-1-butene | 123 | >90% conversion, demonstrates dynamic equilibrium. | smolecule.com |

| Fe₂O₃/TiO₂ (5 wt%) | 3,4-dichloro-1-butene | This compound | 60-90 | High activity, rate increases with temperature. | jcsp.org.pk |

| AlCl₃ (5 mol%) | This compound | cis-1,4-dichloro-2-butene | 80 | 65% conversion to the cis isomer after 12 hours. |

Optimization of Industrial Production Methods

The primary industrial route to this compound is the vapor-phase chlorination of butadiene. nih.gov This process initially yields a mixture of this compound and 3,4-dichloro-1-butene. nih.gov Optimization of this process involves heating the mixture to establish an equilibrium, followed by the removal of the lower-boiling 3,4-dichloro-1-butene. nih.gov

Further chlorination of this compound to produce meso-1,2,3,4-tetrachlorobutane, a precursor for 2,3-dichloro-1,3-butadiene, requires careful control of reaction conditions to maximize the yield of the desired meso-isomer. google.com This is achieved by contacting elemental chlorine with this compound at temperatures between 0-120°C in the presence of a free-radical inhibitor and a chloride ion source. google.com The use of a solvent like carbon tetrachloride is often preferred to manage the reaction temperature and prevent localized overheating. google.com It is also crucial that the starting material has a low content of isomeric dichlorobutenes to avoid the formation of the undesired d,l-racemate. google.com

Advanced Laboratory-Scale Synthetic Routes

In the laboratory, this compound serves as a versatile starting material for the synthesis of complex molecules.

Multi-Step Synthesis Approaches

This compound is a key intermediate in various multi-step syntheses. For example, it has been used in the synthesis of 9-alkylpurines through alkylation reactions with adenine (B156593). It also serves as a precursor for creating bis-thiosemicarbazones and subsequently 4-methyl-5-ethoxycarbonyl-2,3-dihydro-1,3-thiazoles. arabjchem.org Another application is its reaction with ethynylmagnesium bromide to generate precursors for large, fully conjugated cyclic compounds. acs.org Furthermore, simplified syntheses of trans-1-tosyloxy-4-substituted-2-butenes have been developed using silver(I) salts, starting from commercially available trans-1,4-dibromo-2-butene, which offers a more direct route compared to previous multi-step methods. nih.gov

Application of the Wittig Reaction in Synthetic Sequences

Stereoselective Synthesis of this compound and its Derivatives

The stereoselective synthesis of this compound is inherently favored in the radical chlorination of 1,3-butadiene due to steric effects in the transition state. The trans-isomer is the dominant product because it minimizes the eclipsing interactions between the chlorine atoms.

For the synthesis of its derivatives, stereoselectivity can be controlled through various means. For instance, in elimination reactions, the use of non-polar solvents like hexane (B92381) can favor the formation of the trans-configuration. Catalytic systems, such as copper(I) chloride, can enhance regioselectivity during halogenation steps. While the direct asymmetric synthesis of this compound is not extensively explored, the potential exists to use chiral ligands with transition-metal catalysts to induce enantioselectivity during isomerization processes. smolecule.com

Strategies for Controlling trans-Configuration in Elimination Reactions

The formation of the trans-configuration in 1,4-dichloro-2-butene is largely favored in elimination reactions due to thermodynamic stability. The anti-periplanar transition state required for the elimination process minimizes non-bonding interactions between the chlorine substituents, making the trans pathway more energetically favorable than the cis pathway. smolecule.com Density functional theory (DFT) calculations have quantified this preference, showing a significant energy difference favoring the trans-isomer. smolecule.com

Industrial synthesis often involves the chlorination of 1,3-butadiene. nih.gov While this is an addition reaction, the subsequent control of isomer ratios is crucial. In processes where a mixture of isomers is formed, isomerization can be employed to enrich the trans-isomer content. Catalytic isomerization using Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can facilitate the conversion of the cis-isomer to the more stable trans-isomer. Additionally, thiol-catalyzed isomerization, sometimes initiated by UV light or chemical initiators, has been shown to be effective in converting cis-1,4-dihalobutene-2 to the trans-isomer, achieving a high trans/cis ratio. googleapis.com

Enhancement of Regioselectivity in Halogenation Steps

The direct chlorination of 1,3-butadiene is a primary industrial route, which can produce a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene isomers. juniperpublishers.comgoogle.com Enhancing regioselectivity to favor the 1,4-addition product is a key challenge. The use of specific catalytic systems can steer the reaction towards the desired product. For instance, copper(I) chloride has been noted to improve regioselectivity in halogenation steps.

In the industrial chlorination of butadiene, controlling the reaction temperature is a critical parameter. Elevated temperatures, typically between 60–120°C, tend to favor the formation of the trans-1,4-isomer. However, this also increases the risk of over-chlorination, leading to the formation of tetrachlorobutanes. google.com To enhance reaction rates and selectivity, quaternary ammonium (B1175870) chlorides are sometimes used as catalysts. google.com These catalysts work by stabilizing chloride ions, and their use can lead to a high purity of the trans-isomer.

Influence of Solvent Polarity on Stereochemical Outcomes

The choice of solvent plays a significant role in determining the stereochemical outcome of the synthesis of 1,4-dichloro-2-butene. Non-polar solvents are generally preferred as they favor the formation of the trans-configuration during elimination reactions. For example, using a non-polar solvent like hexane can promote the desired stereochemistry.

In the context of chlorination, inert solvents like carbon tetrachloride are often employed. google.com However, there is also a move towards solvent-free systems to reduce costs and environmental impact, where the reaction is carried out in molten byproducts like meso-1,2,3,4-tetrachlorobutane.

The influence of solvent polarity is also evident in isomerization reactions. Palladium-catalyzed isomerization of related diacetate compounds has shown that the reaction proceeds differently in solvents of varying polarity, such as tetrahydrofuran (B95107) (THF) versus dimethylformamide (DMF). researchgate.net While not a direct synthesis of this compound, this highlights the principle that solvent choice can significantly impact the equilibrium and kinetics of isomer formation. researchgate.net Studies on the enol silylation of related dichloro ketones also demonstrate a marked dependence of stereoselectivity on solvent polarity, with weakly polar solvents leading to high diastereoselectivity. oup.com

The table below summarizes the effect of different solvents on the synthesis and isomerization processes related to dichlorobutene isomers.

| Process | Solvent | Effect on Isomer Ratio/Selectivity |

| Elimination Reactions | Non-polar (e.g., hexane) | Favors trans-configuration. |

| Chlorination | Carbon Tetrachloride (CCl₄) | Preferred for its inertness, leading to high trans-isomer purity. |

| Isomerization (Diacetate analog) | Tetrahydrofuran (THF) | Different reaction rates and product distributions compared to more polar solvents. researchgate.net |

| Isomerization (Diacetate analog) | Dimethylformamide (DMF) | Favors the formation of the (E)-isomer more than in THF. researchgate.net |

Purification Methodologies for Isomeric Purity

Achieving high isomeric purity of this compound is essential for its subsequent use. The crude product from synthesis typically contains the cis-isomer and 3,4-dichloro-1-butene as major impurities. google.com

Fractional Distillation: This is the primary method used for purification on an industrial scale. Due to the differences in boiling points between the isomers, multi-stage distillation columns operating under reduced pressure can effectively separate the trans-isomer from the lower-boiling cis- and 3,4-dichloro-1-butene isomers. This process can yield this compound with a purity of ≥98%. The residue from this distillation, containing the desired trans-isomer, is often used without further separation in some applications. nih.govnih.gov

Crystallization: For applications requiring even higher purity (>99%), fractional crystallization is employed. The distilled product can be crystallized from a solvent such as hexane at low temperatures (e.g., -20°C). This method is particularly effective at reducing the content of the cis-isomer to less than 0.5%.

Analytical Validation: The purity of the final product is typically confirmed using gas chromatography (GC). A GC equipped with a non-polar stationary phase can resolve the trans- and cis-isomers, allowing for accurate quantitative analysis.

The table below outlines the key purification techniques and their effectiveness.

| Purification Method | Principle | Achievable Purity | Key Impurities Removed |

| Fractional Distillation | Difference in boiling points | ≥98% | 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene |

| Crystallization | Difference in solubility at low temperatures | >99% | cis-1,4-dichloro-2-butene |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The presence of two chlorine atoms at allylic positions makes trans-1,4-dichloro-2-butene (B41546) highly susceptible to nucleophilic attack. The stereochemistry of the double bond plays a crucial role in directing the outcome of these reactions.

Displacement of Chlorine Atoms by Various Functional Groups

The chlorine atoms of this compound can be displaced by a range of functional groups through nucleophilic substitution pathways. The compound serves as a precursor for synthesizing various acyclic and heterocyclic compounds. For instance, it reacts with nucleophiles such as amines and the anions of active methylene (B1212753) compounds. acs.orgacs.org In one studied process, it undergoes a reaction with a chloride ion source, such as a quaternary ammonium (B1175870) chloride, in the presence of elemental chlorine to produce meso-1,2,3,4-tetrachlorobutane, a key intermediate for 2,3-dichloro-1,3-butadiene. google.com

The reaction conditions, including the choice of solvent and base, can significantly influence the reaction's regioselectivity and stereoselectivity. These substitution reactions underscore the utility of this compound as a four-carbon electrophilic synthon.

Reaction with Diethyl Malonate for Vinylcyclopropane (B126155) and Cyclopentene (B43876) Derivatives

The reaction of this compound with diethyl malonate is a well-documented example of its synthetic utility. This condensation reaction typically yields diethyl 2-vinylcyclopropane-1,1-dicarboxylate. sigmaaldrich.comgoogle.comprepchem.com The use of the trans-isomer is preferred for the synthesis of the vinylcyclopropane derivative, as it helps to prevent the formation of cyclopentene byproducts. orgsyn.orggoogle.com

In contrast, the reaction of cis-1,4-dichloro-2-butene (B23561) with diethyl malonate under similar conditions preferentially leads to the formation of diethyl 3-cyclopentene-1,1-dicarboxylate. orgsyn.org The mechanism involves the initial formation of the sodiomalonate anion, which then attacks the dichlorobutene (B78561) substrate. google.com The reaction can be carried out using various bases, such as sodium ethoxide or potassium hydroxide, often in the presence of a phase-transfer catalyst like tricaprylylmethylammonium chloride to improve yields. prepchem.com Studies have shown that side products, such as 2-vinylbutane-1,1,4,4-tetracarboxylate, can form through continued attack by the malonate anion on the initial vinylcyclopropane product. google.com

Table 1: Products from the Reaction of 1,4-Dichloro-2-butene Isomers with Diethyl Malonate This table is interactive. You can sort and filter the data.

| Reactant Isomer | Major Product | Reference |

|---|---|---|

| trans-1,4-Dichloro-2-butene | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | sigmaaldrich.comorgsyn.orggoogle.com |

| cis-1,4-Dichloro-2-butene | Diethyl 3-cyclopentene-1,1-dicarboxylate | orgsyn.org |

Copper-Catalyzed SN2' Reactions of Dihalo-2-butenes

This compound is an effective substrate for copper-catalyzed SN2' reactions. In these reactions, a nucleophile attacks the double bond (the γ-position) instead of the carbon bearing the leaving group (the α-position), resulting in an allylic rearrangement. The presence of two allylic chloride groups on the substrate promotes high regioselectivity for the SN2' pathway.

Research has demonstrated that the copper-catalyzed addition of Grignard reagents to this compound proceeds cleanly as an SN2' displacement. sigmaaldrich.com This methodology has been extended to asymmetric synthesis, where the use of chiral copper catalysts allows for the formation of products with moderate to high enantioselectivity. researchgate.net The reaction is not limited to dichloro-substrates; trans-1,4-dibromo-2-butene also serves as a potent substrate, affording γ-adducts regiospecifically.

Alkylation Reactions

As a bifunctional alkylating agent, this compound is used to introduce the 4-chloro-2-butenyl group into various molecules, particularly nitrogenous heterocycles.

Alkylation of Nitrogenous Heterocycles (e.g., Purine (B94841) Bases)

This compound has been employed for the alkylation of purine bases. sigmaaldrich.comsigmaaldrich.com For example, the reaction with adenine (B156593) or 2-amino-6-chloropurine, typically carried out in the presence of a base like potassium carbonate in dimethylformamide (DMF), leads to the formation of N9-alkylated purines. sigmaaldrich.comlookchem.commdpi.com These reactions show high regioselectivity for the N9 position, often in the range of 90-95%. sigmaaldrich.com The resulting products, such as N9-[(E)-4'-chloro-2'-butenyl-1'-yl] derivatives, are themselves valuable intermediates for further synthetic transformations. mdpi.com The choice of linker, such as cis- or trans-1,4-dichlorobutene, allows for the synthesis of different isomers of these N-substituted heterocycles. mdpi.comresearchgate.net

Asymmetric Allylic Alkylation Studies

The development of asymmetric allylic alkylation (AAA) methods using this compound has been an area of active research. One approach involves the use of copper catalysts with chiral ligands. The reaction of Grignard reagents in the presence of a copper thiophene (B33073) carboxylate catalyst, for instance, can achieve asymmetric induction. sigmaaldrich.comresearchgate.netsigmaaldrich.com

Another strategy employs a ruthenium-based catalytic system. Allylic chlorides derived from this compound have been converted into trans-disubstituted five- and six-membered ring systems with high enantioselectivity using a chiral ruthenium catalyst in combination with a specific BINOL-based phosphoramidite (B1245037) ligand. acs.org Furthermore, asymmetric synthesis of amino acid derivatives has been achieved. The bislactim ether derived from cyclo(-L-Val-Gly-) can be alkylated with this compound, followed by an intramolecular cyclization to form cyclopropyl (B3062369) derivatives with high diastereoselectivity, which are precursors to (+)-allo-coronamic acid. d-nb.info

Utilization of Grignard Reagents

This compound readily undergoes asymmetric allylic alkylation with Grignard reagents. sigmaaldrich.comsigmaaldrich.com This reaction provides a pathway for creating new carbon-carbon bonds at the allylic positions. The use of organomagnesium reagents, such as phenylmagnesium bromide, has been shown to be effective in these substitution reactions. lookchem.com The high regioselectivity often observed in these reactions allows for precise control over the addition of the Grignard reagent. lookchem.com This method is a key step in the formation of all-carbon chiral quaternary centers, demonstrating its utility in complex molecule synthesis. lookchem.com

Catalytic Role of Copper Thiophene Carboxylate

The success of asymmetric allylic alkylations of this compound with Grignard reagents is significantly enhanced by the use of a copper catalyst. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Specifically, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been identified as an effective catalyst for these transformations. lookchem.comnih.gov In the presence of CuTC and a chiral ligand, such as a BINOL-based phosphoramidite, the alkylation of related substrates proceeds with notable enantioselectivity. nih.gov This catalytic system facilitates the enantioselective SN2' reaction, controlling the stereochemical outcome of the product. sigmaaldrich.comresearchgate.net The catalyst plays a crucial role in enabling the formation of chiral products from achiral starting materials. nih.gov

Cyclization Reactions and Ring Formation Chemistry

The di-functional nature of this compound makes it an excellent substrate for a variety of cyclization reactions, leading to the formation of five, seven, and nitrogen-containing heterocyclic ring systems.

Cyclization with Sodium Dialkylmalonates to Yield Cyclopentene Systems

The reaction between the cis-isomer of 1,4-dichloro-2-butene and the dilithio derivative of allyl phenyl sulfone results in the formation of a cyclopentene product. researchgate.net This type of bis-alkylation reaction demonstrates a path to five-membered carbocyclic rings.

Synthesis of Vinylcyclopropane Derivatives via Internal SN2 Displacement

This compound can react with diethyl malonate to produce a vinylcyclopropane derivative. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reaction proceeds by the addition of diethyl sodiomalonate to the dichlorobutene, followed by refluxing. This process involves an initial substitution followed by an internal SN2 displacement, where the enolate attacks the remaining allylic chloride to form the three-membered ring. A similar reaction using the trans-dihalide with the dilithio derivative of allyl phenyl sulfone also yields a divinylcyclopropane product. researchgate.net

| Reactant 1 | Reactant 2 | Product | Ref. |

| This compound | Diethyl malonate | 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane | sigmaaldrich.com |

| This compound | Dilithio derivative of allyl phenyl sulfone | Divinylcyclopropane product | researchgate.net |

Synthesis of N-Substituted Pyrroles and 2,5-Dihydro-1H-pyrroles

cis-1,4-Dichloro-2-butene is a key starting material for the synthesis of N-substituted pyrroles and their partially saturated analogs, 2,5-dihydro-1H-pyrroles (also known as 3-pyrrolines). lookchem.comprepchem.com The reaction of the cis-isomer with various primary amines, amino alcohols, or amino acid esters can lead to these heterocyclic products. lookchem.com

Microwave-assisted synthesis on a silica (B1680970) gel surface has proven to be an efficient, solvent-free method for producing N-substituted pyrrole (B145914) derivatives from cis-1,4-dichloro-2-butene and various amines, with yields ranging from 49–69%. lookchem.comresearchgate.net Interestingly, under these conditions, pyrroles are formed directly, rather than the expected 2,5-dihydro-1H-pyrroles. lookchem.com

Conventional heating methods in solvents like toluene (B28343) or methanol, in the presence of a base such as triethylamine, typically yield the 2,5-dihydro-1H-pyrrole derivatives. lookchem.comprepchem.com For instance, the reaction of cis-1,4-dichloro-2-butene with p-toluenesulphonamide in a biphasic system with a phase-transfer catalyst yields 1-Tosyl-2,5-dihydro-1H-pyrrole in high yield (85-90%). prepchem.com A versatile methodology using microwave assistance in a mild basic aqueous medium has also been developed for the synthesis of both N-substituted-2,5-dihydro-1H-pyrroles and N-substituted-1H-pyrroles. researchgate.netacs.org The dihydro-pyrrole is an intermediate, and its subsequent oxidation, for example with an I2/KI system, yields the fully aromatic pyrrole. researchgate.netchim.it

| Reactants | Conditions | Product | Yield | Ref. |

| cis-1,4-Dichloro-2-butene, various amines | Microwave, silica gel | N-Substituted Pyrroles | 49-69% | lookchem.com |

| cis-1,4-Dichloro-2-butene, p-toluenesulphonamide | 6N NaOH, Toluene, 80°C, PTC | 1-Tosyl-2,5-dihydro-1H-pyrrole | 85-90% | prepchem.com |

| cis-1,4-Dichloro-2-butene, primary amines | Microwave, mild basic aqueous media | N-Substituted-2,5-dihydro-1H-pyrroles | Good to High | researchgate.netacs.org |

| N-Substituted-2,5-dihydro-1H-pyrrole | I2/KI, basic aqueous media | N-Substituted-1H-pyrroles | Good to High | researchgate.netchim.it |

Electrophilic Addition and Halogenation Reactions

The double bond in this compound is susceptible to electrophilic attack, most notably by halogens. The chlorination of this compound to produce 1,2,3,4-tetrachlorobutane (B46602) has been a focal point of mechanistic and stereochemical studies.

The addition of chlorine across the double bond of this compound can lead to the formation of 1,2,3,4-tetrachlorobutane. This product exists as two stereoisomers: a meso compound and a pair of enantiomers (d,l-isomers). Research has demonstrated that the chlorination can be controlled to favor the formation of the meso-1,2,3,4-tetrachlorobutane isomer. google.com This particular isomer is a valuable precursor for the synthesis of 2,3-dichloro-1,3-butadiene, which is used in the production of specialty polymers. google.com

Under specific conditions, the conversion of this compound can be as high as 97.5%, with the resulting product mixture containing a meso to d,l isomer ratio of approximately 90:10, leading to a nearly quantitative yield of the desired tetrachlorobutane. google.com

The stereochemical outcome of the chlorination of this compound is highly dependent on the reaction mechanism. The preferential formation of meso-1,2,3,4-tetrachlorobutane is a result of a trans-addition of chlorine atoms to the double bond. oup.comlibretexts.org This stereospecificity is best explained by the formation of a cyclic chloronium ion intermediate. smolecule.comresearchgate.net The attack of a chloride ion on this intermediate occurs from the side opposite to the bridging chlorine atom, leading to the observed trans addition product.

When the starting material is this compound, this trans-addition results in the formation of the meso isomer of 1,2,3,4-tetrachlorobutane. The use of polar solvents, such as methylene chloride, has been shown to favor the ionic pathway and enhance the yield of the solid meso isomer. oup.comsmolecule.com

The efficiency and selectivity of the chlorination of this compound can be significantly influenced by the presence of catalysts. To promote the desired ionic pathway and achieve a high yield of meso-1,2,3,4-tetrachlorobutane, the reaction is often carried out in the presence of a chloride ion source. google.com Quaternary ammonium chlorides are effective catalysts for this purpose. google.com

Furthermore, to suppress competing free-radical reactions that can lead to a mixture of products, a free-radical inhibitor is typically added. google.com Oxygen, at a partial pressure of at least 1 mm of mercury, can serve as an effective inhibitor. google.com The reaction temperature is also a critical parameter, with a range of 70–100°C being optimal for achieving high yields of the meso isomer. google.com

Table 1: Catalytic Chlorination of trans-1,4-Dichloro-2-butene

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Conversion of Dichlorobutene | - | Up to 97.5% | google.com |

| Meso to d,l Isomer Ratio | - | Approx. 90:10 | google.com |

| Catalyst | Quaternary ammonium chloride | Provides chloride ions | google.com |

| Inhibitor | Oxygen (partial pressure ≥ 1 mm Hg) | Suppresses free-radical reactions | google.com |

| Temperature | 70-100°C | Optimal for high yield | google.com |

The chlorination of dienes like the parent compound, 1,3-butadiene (B125203), can proceed through either an ionic or a free-radical pathway, and the dominant mechanism for the chlorination of this compound is similarly influenced by reaction conditions. researchgate.netsci-hub.se

The ionic pathway is favored in the presence of radical inhibitors like oxygen and in polar solvents. researchgate.netsci-hub.se This pathway proceeds through a cyclic chloronium ion intermediate, leading to the stereospecific trans-addition of chlorine. oup.comresearchgate.net For this compound, this results in the high-yield formation of meso-1,2,3,4-tetrachlorobutane. google.com

Conversely, the free-radical pathway can become significant under certain conditions, such as in the absence of inhibitors or under photochemical initiation. researchgate.net This pathway involves the homolytic cleavage of the chlorine molecule to form chlorine radicals, which then add to the double bond. Radical reactions are generally less stereospecific than their ionic counterparts and can lead to a mixture of stereoisomers and other byproducts. The presence of free-radical inhibitors is therefore crucial for the selective synthesis of the meso product. google.com

Chlorination to Meso-1,2,3,4-tetrachlorobutane

Stereoselectivity in Addition Processes

Olefin Metathesis Reactions

This compound can also participate in olefin metathesis reactions, a powerful class of reactions for the formation of carbon-carbon double bonds.

While this compound itself is not typically used directly in ring-closing metathesis (RCM) as a diene, its derivatives are valuable substrates. For instance, it can be used as a starting material to synthesize more complex dienes that can then undergo RCM. The reactivity of the chloro-functionalized alkene makes it a versatile building block. For example, it has been utilized in cross-metathesis reactions with other olefins, catalyzed by ruthenium complexes, to generate functionalized vinylphosphine oxides with high E-selectivity. acs.org

Furthermore, the principles of olefin metathesis have been applied in asymmetric ring-closing metathesis (ARCM) to desymmetrize achiral trienes, leading to cyclic products with high enantioselectivity. mdpi.com This highlights the potential for derivatives of this compound to be incorporated into complex molecular architectures through advanced metathesis strategies.

Cross-Metathesis with Bio-Sourced Substrates (e.g., Eugenol (B1671780) Acetate)

The cross-metathesis (CM) of dichlorobutene isomers with renewable, bio-sourced substrates like eugenol acetate (B1210297) represents a valuable transformation for synthesizing useful chemical intermediates. mdpi.com Research in this area has explored the reaction of cis-1,4-dichloro-2-butene with eugenol acetate, catalyzed by ruthenium complexes, to produce an allylic chloride derivative. mdpi.com This specific transformation was conducted in dichloromethane (B109758) at 40 °C, utilizing a 2.5 mol% catalyst loading and three equivalents of the dichlorobutene substrate to minimize the self-metathesis of eugenol acetate. mdpi.com The resulting product, an allylic chloride, is a versatile intermediate for the synthesis of various chemicals and polymers. mdpi.com The use of bio-sourced materials like eugenol, a phenylpropenoid derived from essential oils, aligns with the principles of green chemistry by converting renewable feedstocks into value-added products. mdpi.comresearchgate.net

Catalyst Design and Ligand Effects in Metathesis

The success of olefin metathesis, including reactions with challenging substrates like dichlorobutenes, is highly dependent on the catalyst's design, particularly the nature of the ligands attached to the metal center. mdpi.comnih.gov

Influence of N-Heterocyclic Carbene (NHC) Ligands on Ruthenium Catalysts

Ruthenium-based catalysts featuring N-heterocyclic carbene (NHC) ligands are prominent in olefin metathesis due to their stability and functional group tolerance. mdpi.comnih.gov The architecture of the NHC ligand significantly impacts catalytic activity, selectivity, and stability. nih.govacs.org In the context of the cross-metathesis between cis-1,4-dichloro-2-butene and eugenol acetate, studies have focused on Hoveyda–Grubbs-type catalysts. mdpi.com

Research has demonstrated that modifying the N-substituents on the NHC ligand can enhance catalytic performance. Specifically, the introduction of N-alkyl substituents in place of the more common N-aryl groups was found to be beneficial. mdpi.com These N-alkyl substituted NHC ligands, when incorporated into Hoveyda-Grubbs type catalysts, led to improved activity and/or selectivity compared to the commercially available Hoveyda–Grubbs second-generation catalyst (HGII), which bears N,N'-dimesityl NHC ligands. mdpi.com The steric and electronic properties of the NHC ligand are critical; for instance, increased backbone substitution on the NHC ring can increase catalyst lifetime but may decrease reaction rates. nih.gov The choice of N-substituents (e.g., alkyl vs. aryl) alters the electron-donating ability and steric bulk of the ligand, which in turn modulates the catalyst's behavior. mdpi.comnih.gov

Optimization of Catalytic Performances (Activity and Selectivity)

Optimizing catalytic performance is crucial for making metathesis reactions viable for practical applications. This involves fine-tuning the catalyst structure to achieve high activity (reaction rate) and selectivity (favoring the desired product over side products). mdpi.comnumberanalytics.com

In the cross-metathesis of eugenol acetate with cis-1,4-dichloro-2-butene, a comparative study of several ruthenium catalysts (Ru1–Ru4), each with different N-alkyl substituted NHC ligands, was performed against the standard HGII catalyst. mdpi.com The results indicated that the catalysts with N-alkyl substituents generally outperformed the standard N,N'-diaryl catalyst, showing higher conversions and selectivities for the desired cross-metathesis product. mdpi.com This highlights that tailoring the NHC ligand is a key strategy for optimizing performance in specific metathesis applications where general-purpose catalysts may be less effective. mdpi.com

The table below summarizes the catalytic performance of different ruthenium complexes in the cross-metathesis of eugenol acetate with cis-1,4-dichloro-2-butene.

Data sourced from a study on the cross-metathesis of eugenol acetate with cis-1,4-dichloro-2-butene. mdpi.com

Intrinsic Reactivity Profile of this compound

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the allylic chlorine atoms and the carbon-carbon double bond.

Reactivity Governing Factors: Chlorine Atoms and Carbon-Carbon Double Bond

The reactivity of this compound is a direct consequence of its molecular structure. The compound features two key reactive sites:

Allylic Chlorine Atoms : The chlorine atoms are attached to carbons adjacent to the double bond (allylic position). This configuration makes them relatively good leaving groups in nucleophilic substitution reactions. The C-Cl bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Carbon-Carbon Double Bond : The π-electrons of the double bond make it a region of high electron density, rendering it nucleophilic. It can readily participate in electrophilic addition reactions, where an electrophile attacks the double bond, leading to its saturation.

These two features mean the molecule can act as both an electrophile (at the chlorinated carbons) and a nucleophile (at the double bond). The trans configuration of the chlorine atoms across the double bond imparts a specific stereochemistry that influences its physical properties and reactivity compared to its cis-isomer. As a halogenated unsaturated aliphatic compound, it is considered moderately to very reactive. nih.govnoaa.gov

Molecular Targets and Reaction Pathways

The dual functionality of this compound allows it to engage with a variety of molecular targets through distinct reaction pathways.

Nucleophilic Substitution : Due to the lability of the allylic chlorides, the compound is a target for various nucleophiles. It can undergo substitution reactions where the chlorine atoms are replaced. For example, it reacts slowly with water to form hydrochloric acid. noaa.govechemi.com It is also incompatible with amines, which can act as nucleophiles. noaa.gov This reactivity makes it a useful alkylating agent for introducing a four-carbon chain into other molecules.

Electrophilic Addition : The double bond can be targeted by electrophiles. For instance, further chlorination can occur across the double bond. smolecule.com

Metathesis Reactions : As discussed previously, the double bond allows the molecule to participate in olefin metathesis reactions, serving as a partner to form new C=C bonds. mdpi.com

Decomposition : When heated to decomposition, it emits toxic fumes containing chlorine compounds, such as hydrogen chloride and phosgene, indicating cleavage of the C-Cl bonds. noaa.govsmolecule.com

The specific molecular targets and the predominant reaction pathway depend on the reaction conditions and the nature of the other reagents involved.

Advanced Applications in Complex Organic and Polymer Synthesis

Precursor in Industrial Monomer and Polymer Production

trans-1,4-Dichloro-2-butene (B41546) is a key intermediate derived from the chlorination of butadiene. nih.gov It plays a significant role in the manufacturing pathways of several commercially important polymers and monomers.

This compound is an essential intermediate in the industrial production of chloroprene, the monomer required for manufacturing polychloroprene, widely known as Neoprene rubber. nih.govwikipedia.org The production process begins with the vapor-phase chlorination of 1,3-butadiene (B125203), which yields a mixture of isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichlorobut-2-ene (both cis and trans isomers). nih.govwikipedia.orgjuniperpublishers.com

The mixture is then heated, causing the this compound to isomerize to 3,4-dichloro-1-butene. wikipedia.orgjuniperpublishers.com In the final step, 3,4-dichloro-1-butene is treated with a base to induce dehydrochlorination, resulting in the formation of chloroprene. wikipedia.org This multi-step process highlights the role of this compound as a transient but crucial component in the synthesis of this widely used synthetic rubber. nih.govjuniperpublishers.com

Table 1: Chloroprene Synthesis Pathway

| Step | Reactant(s) | Key Intermediate(s) | Product |

| 1. Chlorination | 1,3-Butadiene, Chlorine | Mixture including this compound and 3,4-dichloro-1-butene | Dichlorobutene (B78561) Isomers |

| 2. Isomerization | Dichlorobutene Isomer Mixture | 3,4-dichloro-1-butene | 3,4-dichloro-1-butene |

| 3. Dehydrochlorination | 3,4-dichloro-1-butene, Base | - | Chloroprene |

Historically, this compound has served as a starting material for the synthesis of adiponitrile, a critical precursor to hexamethylenediamine, which is a monomer used in the production of nylon 6,6. nih.govjuniperpublishers.com In this process, the mixture of dichlorobutene isomers obtained from butadiene chlorination is reacted with sodium cyanide. juniperpublishers.com This reaction substitutes the chlorine atoms with cyano groups, forming 1,4-dicyano-2-butene (B72079). juniperpublishers.com

The resulting 1,4-dicyano-2-butene is then hydrogenated to yield adiponitrile. juniperpublishers.com While this method is effective, newer industrial processes based on the direct hydrocyanation of butadiene have been developed, as they offer better atom economy. rsc.org Nevertheless, the route via this compound demonstrates the compound's utility in producing key polyamide intermediates. juniperpublishers.com

This compound is a direct precursor for the synthesis of the monomer 2,3-dichloro-1,3-butadiene, which can be polymerized to create specialty rubber products. The synthesis involves a two-step process. First, this compound undergoes chlorination with elemental chlorine to produce meso-1,2,3,4-tetrachlorobutane. google.com This addition reaction is stereospecific, and carrying it out in the presence of a free-radical inhibitor and a chloride ion source can lead to high yields of the desired meso-isomer. google.com

In the second step, meso-1,2,3,4-tetrachlorobutane is subjected to dehydrochlorination to yield 2,3-dichloro-1,3-butadiene. google.com

Table 2: Synthesis of 2,3-Dichloro-1,3-butadiene

| Step | Starting Material | Reagent | Product |

| 1. Chlorination | This compound | Elemental Chlorine | meso-1,2,3,4-Tetrachlorobutane |

| 2. Dehydrochlorination | meso-1,2,3,4-Tetrachlorobutane | Base | 2,3-Dichloro-1,3-butadiene |

Role in Adiponitrile and Nylon Synthesis

Building Block for Complex Organic Scaffolds and Natural Product Synthesis

The specific stereochemistry and reactivity of this compound make it a valuable starting material for constructing complex molecular architectures, including those found in natural products.

This compound serves as a starting reagent for the stereocontrolled synthesis of trans-tetrahydrofuran (THF) ring systems. sigmaaldrich.comscientificlabs.comscientificlabs.com These structural motifs are present in a variety of biologically active natural products. For example, a highly efficient synthesis of the natural product gigantetrocin A was achieved using a building block derived from this compound. nih.gov The synthesis involved a 19-step convergent route where the trans configuration of the starting dichlorobutene was instrumental in establishing the desired stereochemistry of the final tetrahydrofuran (B95107) ring. nih.gov

This compound is a precursor for producing 1,4-butenediol, a key polyallylic alcohol. This transformation is achieved through hydrolysis of the dichlorobutene. juniperpublishers.com To avoid polymerization and other side reactions that can occur with direct hydrolysis, the reaction is often performed in the presence of sodium formate, followed by neutralization. juniperpublishers.comjuniperpublishers.com This method results in high conversion and selectivity for 1,4-butenediol. juniperpublishers.com This diol, in turn, can be hydrogenated to produce 1,4-butanediol (B3395766), another industrially significant chemical. juniperpublishers.com

Starting Material for Total Synthesis of Specific Natural Products (e.g., Sceptrin, where (E)-isomer is relevant)

The (E)-isomer of 1,4-dichloro-2-butene is a key starting material in the total synthesis of the marine alkaloid Sceptrin. wits.ac.zasigmaaldrich.com Sceptrin, a dimeric pyrrole-imidazole alkaloid isolated from marine sponges, has garnered interest for its unique structure and biological activity. acs.orgnih.gov

A notable synthetic approach developed by Birman and Jiang utilizes this compound in a benzophenone-sensitized photolytic [2+2]-cycloaddition reaction with maleic anhydride (B1165640). nih.gov This reaction forms the central cyclobutane (B1203170) core of the Sceptrin molecule. The synthesis proceeds through several key steps:

[2+2] Cycloaddition: this compound reacts with maleic anhydride under photochemical conditions to produce the dichlorinated cyclobutane adduct. nih.gov

Functional Group Manipulation: The anhydride is converted to a diester, and the chlorine atoms are displaced with sodium azide (B81097) to yield a diazide diester intermediate. nih.gov

Ring Formation and Elaboration: Subsequent steps involve the transformation of the diazide into a bis-α-bromoketone, which then reacts with N-Boc guanidine (B92328) to form the bis-imidazole rings characteristic of Sceptrin. nih.gov

This strategic use of this compound provides a concise and effective pathway to the complex, biologically active natural product. acs.org

Creation of Unsaturated Macrocyclic Compounds

This compound is employed in the synthesis of large, unsaturated macrocyclic compounds, which are precursors to fully conjugated annulenes. mdpi.com These structures are of significant interest in the study of aromaticity and electronic properties. The synthesis involves the reaction of this compound or the corresponding dibromo-analogue with ethynylmagnesium bromide. mdpi.comrsc.org

This reaction builds larger linear 1,4-enyne chains with terminal acetylene (B1199291) groups. rsc.org These linear precursors can then be converted into large cyclic compounds through methods like oxidative coupling. Specifically, this approach has been used to create precursors for 14-, 16-, 20-, and 26-membered ring cyclic compounds. mdpi.com For instance, the reaction can yield all-trans-4,10,16,22-hexacosatetraene-1,7,13,19,25-pentayne, a higher homolog in this series of linear enynes. rsc.org

Synthesis of Bicyclo[4.4.2]dodeca-3,8,11-triene

While this compound is a versatile C4 building block, a direct synthetic route for the preparation of bicyclo[4.4.2]dodeca-3,8,11-triene using this specific starting material could not be identified in a review of the available literature. Syntheses of related bicyclic systems often involve intramolecular Diels-Alder reactions or photochemical cycloadditions of different precursors.

Synthetic Routes to Chiral Amino Acid Derivatives (e.g., (2S,3S,4R)-4-hydroxyisoleucine)

An efficient synthetic route to the chiral amino acid derivative (2S,3S,4R)-4-hydroxyisoleucine utilizes (E)-1,4-dichloro-2-butene as a key substrate. wits.ac.zaresearchgate.net This non-proteinogenic amino acid is a component of various natural products. The synthesis hinges on a 1,3-dipolar cycloaddition reaction between a chiral nitrone and this compound. researchgate.netnih.govchemicalbook.com This reaction establishes the required stereochemistry early in the synthetic sequence. The resulting cycloadduct, an isoxazolidine, is then elaborated through further chemical transformations to yield the target 4-hydroxyisoleucine (B15566) derivative. chemicalbook.com This method provides an effective pathway to an enantiomerically pure, complex amino acid derivative. chemicalbook.com

Intermediate for Anthraquinones

Precursors for Arylcarboxamides

The use of this compound as a precursor for arylcarboxamides has been noted. sigmaaldrich.com These products are mentioned as being investigated as novel dopamine (B1211576) receptor antagonists. The likely synthetic pathway would involve the N-alkylation of a primary or secondary arylcarboxamide with this compound. Despite this cited application, detailed synthetic protocols or specific examples of arylcarboxamides prepared from this starting material were not found in the surveyed scientific literature.

Preparation of 3-Cyclopentene-1-carboxylic acid

This compound serves as a starting material for an alternative route to 3-cyclopentene-1-carboxylic acid, a versatile building block in organic synthesis. wikipedia.org The primary synthetic pathway involves the reaction of diethyl malonate with this compound, which forms a vinylcyclopropane (B126155) derivative. wikipedia.orgacgpubs.org This intermediate can then be rearranged and further processed to yield the target cyclopentene-based acid.

Alkylation of a malonic ester with cis-1,4-dichloro-2-butene (B23561). researchgate.net

Hydrolysis of the resulting diester to a dicarboxylic acid. researchgate.net

Decarboxylation to furnish the final 3-cyclopentene-1-carboxylic acid. wikipedia.org The route starting with the trans-isomer proceeds through a different intermediate but ultimately can access the same family of cyclopentene (B43876) products. wikipedia.org

Interactive Data Table: Reaction Applications

| Application | Key Intermediate/Product | Reaction Type | Ref. |

| Natural Product Synthesis | (±)-Sceptrin | [2+2] Photocycloaddition | acs.org, nih.gov |

| Macrocycle Synthesis | Dehydro nih.govannulene precursor | Grignard Reaction | rsc.org |

| Amino Acid Synthesis | (2S,3S,4R)-4-hydroxyisoleucine | 1,3-Dipolar Cycloaddition | researchgate.net, chemicalbook.com |

| Cyclopentene Synthesis | 3-Cyclopentene-1-carboxylic acid | Alkylation/Rearrangement | wikipedia.org, acgpubs.org |

Contributions to Advanced Polymer Chemistry

Synthesis of Poly(p-phenylene)researchgate.net

This compound serves as a critical building block in certain precursor routes for the synthesis of poly(p-phenylene) (PPP), a highly stable conducting polymer. physicsjournal.netwikipedia.org Due to its rigid rod-like structure, PPP is typically insoluble and infusible, which presents significant challenges for processing. physicsjournal.netcaltech.edu Precursor routes, which involve creating a soluble and processable intermediate polymer that is later converted to the final PPP, offer a strategic solution to this problem.

One notable precursor method, often associated with the work of Marvel and coworkers, utilizes this compound to construct a soluble precursor polymer. physicsjournal.net The general synthetic strategy involves the following key steps:

Formation of a Wittig Salt: The synthesis begins with the reaction of this compound with a phosphine (B1218219), such as triphenylphosphine, to form a bis(phosphonium) salt. kpi.ua This reaction is a classic example of nucleophilic substitution where the phosphorus atom of the phosphine attacks the electrophilic carbon atoms adjacent to the chlorine atoms.

Polymerization via Wittig Reaction: The resulting bis(phosphonium) salt is then polymerized with an aromatic dialdehyde (B1249045), for instance, terephthalaldehyde, through the Wittig reaction. kpi.ua This step creates a soluble precursor polymer chain containing alternating phenylene and unsaturated butenylene units. The presence of the flexible butene linkages in the polymer backbone disrupts the rigidity, rendering the polymer soluble in common organic solvents.

Aromatization to Poly(p-phenylene): The final and crucial step is the conversion of the precursor polymer into poly(p-phenylene). This is typically achieved through a chemical transformation that converts the butenylene linkages into aromatic phenylene rings. This aromatization step restores the fully conjugated, rigid-rod structure of PPP.

The quality and molecular weight of the final poly(p-phenylene) are highly dependent on the purity of the starting materials and the precise control of the polymerization and aromatization conditions. physicsjournal.net While other methods for PPP synthesis exist, such as the oxidative polymerization of benzene (B151609) or Suzuki coupling reactions, the precursor route involving this compound highlights the utility of this chlorinated C4 compound in constructing complex, high-performance polymers. researchgate.netwikipedia.orgnih.gov

Table 1: Key Stages in the Precursor Synthesis of Poly(p-phenylene) via this compound

| Stage | Reactants | Key Reaction Type | Intermediate/Product | Purpose |

| 1. Salt Formation | This compound, Triphenylphosphine | Nucleophilic Substitution | trans-1,4-bis(triphenylphosphonium)-2-butene dichloride | Creates a reactive Wittig salt for polymerization. kpi.ua |

| 2. Polymerization | Bis(phosphonium) salt, Aromatic dialdehyde (e.g., terephthalaldehyde) | Wittig Reaction | Soluble Precursor Polymer | Forms a processable polymer with alternating aromatic and aliphatic units. kpi.ua |

| 3. Aromatization | Precursor Polymer | Elimination/Dehydrogenation | Poly(p-phenylene) (PPP) | Converts the precursor into the final, rigid, conjugated polymer. physicsjournal.net |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of trans-1,4-dichloro-2-butene (B41546), offering precise information about the hydrogen and carbon atoms within the molecule.

¹H-NMR for Proton Environment Analysis

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The spectrum is characterized by specific chemical shifts and coupling constants that are indicative of the trans configuration. In a typical ¹H-NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the olefinic protons (–CH=CH–) and the methylene (B1212753) protons (–CH₂Cl) exhibit distinct signals. chemicalbook.com The symmetry of the trans isomer results in chemically equivalent protons on each side of the double bond.

A key feature for distinguishing between trans and cis isomers is the coupling constant (J) between the olefinic protons. For the trans-isomer, this coupling constant is typically in the range of 12–15 Hz, which is significantly larger than the 8–10 Hz range observed for the cis-isomer.

Table 1: Representative ¹H-NMR Spectral Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH=CH- | ~5.9 | multiplet | - |

| -CH₂Cl | ~4.1 | doublet | - |

Note: Specific ppm and Hz values can vary slightly based on the solvent and spectrometer frequency.

¹³C-NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. The spectrum, typically run in CDCl₃, shows two distinct signals corresponding to the two types of carbon atoms in the molecule: the sp²-hybridized olefinic carbons and the sp³-hybridized carbons of the chloromethyl groups. chemicalbook.com

Table 2: Representative ¹³C-NMR Spectral Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H=C H- | ~130 |

| -C H₂Cl | ~45 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the carbon-carbon double bond (C=C) and the carbon-chlorine (C-Cl) single bonds. chemicalbook.com The trans configuration of the double bond gives rise to a distinct out-of-plane C-H bending vibration.

Due to its symmetrical nature, the trans-isomer often exhibits sharper and more defined peaks in the IR spectrum compared to its cis counterpart. nist.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch (alkene) | ~3030 | Stretching vibration of C-H bonds on the double bond |

| C=C stretch | ~1660 | Stretching vibration of the carbon-carbon double bond |

| C-H bend (out-of-plane) | ~965 | Characteristic for trans disubstituted alkenes |

| C-Cl stretch | 550–600 | Stretching vibration of the carbon-chlorine bond |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating this compound from its isomers and other impurities, as well as for its quantitative analysis.

Gas Chromatography (GC) for Isomer Ratio Determination

Gas chromatography (GC) is a primary technique for determining the isomeric purity of 1,4-dichloro-2-butene samples. echemi.com Commercial preparations often contain both trans and cis isomers, and their relative ratio is a critical quality parameter. sigmaaldrich.com Using a suitable capillary column, such as one with an SE-30 stationary phase, the trans and cis isomers can be effectively separated based on their different boiling points and interactions with the stationary phase. echemi.com For instance, with a 2.5% SE-30 on Chromosorb W column, the cis-isomer typically has a shorter retention time than the trans-isomer. This allows for the accurate determination of the isomer ratio in a given sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Product Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive tool for both qualitative and quantitative analysis of this compound. nih.govepa.gov As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. The molecular ion peak (M⁺) for 1,4-dichloro-2-butene would appear at an m/z corresponding to its molecular weight (approximately 124 g/mol ), with characteristic isotopic peaks due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). restek.com

GC-MS is widely used in environmental monitoring to detect and quantify volatile organic compounds (VOCs), including this compound, in various matrices such as water. glsciences.euusgs.gov The technique allows for the identification and quantitation of the compound by comparing its retention time and mass spectrum to those of a known standard. epa.gov

Methodological Considerations for Purity Assessment

The accurate determination of purity for this compound is critical for its application in research and chemical synthesis, as the presence of isomers and other impurities can significantly influence reaction outcomes and toxicity profiles. Methodological approaches to purity assessment must therefore be robust and capable of distinguishing between the trans- and cis-isomers, as well as other potential byproducts from its synthesis.

Discrepancies between the stated purity of commercially available this compound and that of batches synthesized in a laboratory setting are a known issue. These variations often stem from the different economic and practical constraints of industrial-scale production versus the rigorous purification methods employed in a research environment.

Commercial grades of this compound may have a purity of around 85%, often containing the cis-isomer as a significant impurity. Some commercial suppliers indicate a purity of greater than 95%. tcichemicals.comzeptometrix.com In contrast, laboratory-synthesized samples can achieve a purity of 95% or higher. Certified reference materials with purities of 98.5% are also available, demonstrating that high purity levels are attainable. lgcstandards.com

The primary reasons for these discrepancies lie in the purification techniques utilized. Industrial production may rely on fractional distillation as the primary means of purification. While effective at removing some impurities, it may not completely separate the trans- and cis-isomers due to their close boiling points. For high-purity applications, laboratory-scale synthesis often incorporates additional purification steps, such as low-temperature crystallization from solvents like hexane (B92381). This process is highly effective at reducing the cis-isomer content to less than 0.5%.

To reconcile these differences, researchers must employ rigorous analytical methods to independently verify the purity of all batches of this compound, regardless of the source. The most common and effective technique for this purpose is gas chromatography (GC).

Analytical Techniques for Purity Verification:

Gas Chromatography (GC): This is the cornerstone for assessing the purity of this compound. Using an appropriate stationary phase, such as SE-30 on a support like Chromosorb W, allows for the clear separation of the trans- and cis-isomers. The retention times for the trans- and cis-isomers are typically distinct, for example, 4.0 minutes and 3.2 minutes, respectively, under specific chromatographic conditions. Quantitative analysis is achieved by using an internal standard, such as 1,2-dichloroethane. The Environmental Protection Agency (EPA) also lists GC-based methods (e.g., Method 8261) for the analysis of this compound in various matrices. epa.gov

Spectroscopic Methods: While GC is the primary tool for quantitative purity assessment, spectroscopic techniques are invaluable for confirming the identity of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the trans and cis isomers based on the coupling constants of the vinylic protons.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): These techniques provide characteristic spectral fingerprints that can confirm the identity of the compound and its isomers. nist.gov The NIST Chemistry WebBook provides reference spectra for this purpose. nist.gov

The following table summarizes the key differences and reconciliation strategies:

| Aspect | Commercial Batches | Laboratory-Synthesized Batches | Reconciliation Strategy |

| Typical Purity | Often cited around 85%–95%. tcichemicals.comzeptometrix.com | Can exceed 95%, with some methods achieving >99%. | Independent purity verification using gas chromatography (GC) with an internal standard. |

| Common Impurities | Higher levels of cis-1,4-dichloro-2-butene (B23561) and potentially 3,4-dichloro-1-butene (B1205564). | Significantly lower levels of isomers due to more rigorous purification. | GC analysis on a suitable column (e.g., SE-30) to resolve and quantify isomeric impurities. |

| Purification Methods | Primarily fractional distillation. | Fractional distillation followed by low-temperature crystallization from solvents like hexane. | N/A (This is the source of the discrepancy). |

| Analytical Validation | Supplier's Certificate of Analysis. | Detailed in-house analysis using GC, NMR, and MS. nist.gov | Cross-reference supplier data with independent analysis; utilize reference spectra from databases like NIST. nist.gov |

By systematically applying these analytical methodologies, researchers can accurately determine the purity of their this compound samples, thereby ensuring the reliability and reproducibility of their experimental results.

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Investigations

DFT calculations have been instrumental in understanding the intricacies of reactions involving trans-1,4-dichloro-2-butene (B41546). These computational approaches allow for the detailed examination of electronic structures and energy landscapes of chemical reactions.

Elucidation of Reaction Transition States

DFT calculations have been successfully employed to model the transition states of various reactions involving this compound. For instance, in the chlorination of 1,3-butadiene (B125203) to form dichlorobutenes, DFT studies have shown a significant energy preference for the formation of the trans isomer. The chair-like transition state leading to the trans product, with chlorine atoms in equatorial positions, is favored due to reduced steric strain. smolecule.com Specifically, calculations have indicated a 5.2 kcal/mol energy preference for the trans pathway over the cis pathway. smolecule.com

Furthermore, DFT has been used to investigate the mechanisms of more complex reactions. In a study on a copper-catalyzed enantioselective allylboration of alkynes where (E)-1,4-dichloro-2-butene was used, DFT calculations were performed to understand the high levels of chemo-, regio-, and enantioselectivity observed. dicp.ac.cn These calculations can help rationalize the role of the catalyst and the influence of the substrate's geometry on the reaction outcome. dicp.ac.cn Similarly, in studies of dinuclear catalytic systems, DFT methods are used to examine reaction mechanisms and the cooperative effects between metal centers. byu.edu

The reliability of DFT in predicting reaction mechanisms has been demonstrated in various contexts. For example, in the study of the Meyer–Schuster rearrangement/Tsuji–Trost allylic substitution, DFT calculations with the B3LYP functional were used to map out the energy profiles and identify the transition states, leading to a reliable understanding of the reaction's selectivity. acs.org The accuracy of these theoretical models is crucial, as even small errors in calculated energy barriers can translate to large differences in predicted reaction rates. acs.orgsumitomo-chem.co.jp

Table 1: Calculated Energy Preference in Dichlorobutene (B78561) Formation

| Isomer Pathway | Energy Preference (kcal/mol) |

| trans | 5.2 |

| cis | 0 |

Analysis of Hyperconjugation Effects on Intermediate Stabilization

Hyperconjugation plays a crucial role in the stability of intermediates and transition states in reactions involving halogenated alkenes. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, provide a quantitative measure of these electronic interactions.

In related systems like 1,2-dihaloethanes, DFT studies have shown that hyperconjugative interactions, such as σ(C-H) → σ(C-X) and σ(C-X) → σ(C-X) (where X is a halogen), significantly influence conformational preferences. researchgate.net While the gauche effect in 1,2-difluoroethane (B1293797) is attributed to σ(C-H) → σ(C-F) hyperconjugation, for heavier halogens like chlorine, the σ(C-X) → σ(C-X) delocalization becomes more dominant, favoring the trans conformation. researchgate.net

For this compound, computational studies on its role in Wittig reactions have suggested that transition-state stabilization occurs via hyperconjugation in the trans-configured intermediates. This stabilization is a key factor in determining the stereochemical outcome of such reactions. The analysis of these subtle electronic effects through computational models is essential for a deeper understanding of the reactivity patterns of halogenated compounds.

Molecular Modeling for Conformational Analysis and Stereochemical Insights

Molecular modeling techniques, including both quantum mechanical methods and classical molecular mechanics, are powerful tools for analyzing the conformational landscape and stereochemistry of molecules like this compound.

The trans configuration of this molecule, with the chlorine atoms on opposite sides of the carbon-carbon double bond, is a result of restricted rotation around the double bond. libretexts.org This geometric constraint leads to distinct physical and chemical properties compared to its cis-isomer. libretexts.org